hemoglobin, Vitreoscilla
Description
Initial Identification and Taxonomic Significance (1986)
The discovery of hemoglobin in bacteria represented a significant breakthrough in our understanding of oxygen-binding proteins across different life forms. For decades, hemoglobins were thought to be exclusive to eukaryotic organisms. This long-standing paradigm was dramatically overturned in 1986 with the identification of a hemoglobin protein in the bacterium Vitreoscilla.
Vitreoscilla is a genus of Gram-negative, obligate aerobic bacteria belonging to the Beggiatoa family. They are characterized as colorless filamentous organisms that inhabit oxygen-limited environments such as stagnant ponds and decaying vegetable matter. Despite being strict aerobes, these bacteria thrive in hypoxic conditions, which suggested the presence of specialized oxygen management mechanisms.
The taxonomic significance of discovering hemoglobin in Vitreoscilla cannot be overstated. This finding dramatically expanded the evolutionary timeline and distribution of globin proteins. Prior to this discovery, hemoglobins were presumed to have originated exclusively in eukaryotes. The presence of a functional hemoglobin in bacteria strongly suggested a much earlier prokaryotic origin of the globin gene, revolutionizing our understanding of protein evolution.
The initial identification came through the pioneering work of Wakabayashi, Matsubara, and Webster, who published their findings in the journal Nature in 1986. Their work not only identified the protein but also provided the primary sequence of this dimeric bacterial hemoglobin. Three valid species are recognized under the genus Vitreoscilla:
| Species Name | Original Description |
|---|---|
| Vitreoscilla beggiatoides | Pringsheim 1949 (type species) |
| Vitreoscilla filiformis | (ex Pringsheim 1951) Strohl et al. 1986 |
| Vitreoscilla stercoraria | Pringsheim 1951 |
This breakthrough marked the beginning of what would become a rich field of study into bacterial hemoglobins, with Vitreoscilla hemoglobin serving as the gateway to this entire area of research.
Early Biochemical Characterization and Purification
The story of Vitreoscilla hemoglobin begins not with its identification as a hemoglobin, but with earlier work on the respiratory chain of Vitreoscilla. The protein's journey from discovery to characterization spans more than five decades, beginning in 1966.
Initially, researchers were attempting to purify cytochrome o (now called cytochrome bo) from Vitreoscilla species. During this process, cells were extracted with sodium deoxycholate, resulting in two distinct pigments being isolated—designated as Fraction I and Fraction II. While these fractions exhibited similar spectroscopic properties, they differed in molecular weights. It was only later established that Fraction I was actually Vitreoscilla hemoglobin.
Subsequent purifications were performed without using detergents, and the protein was initially misidentified as a "soluble cytochrome bo." This misclassification persisted for years until amino acid sequencing revealed its true nature. The early purification methods provided crucial material for further biochemical studies that gradually revealed the unique properties of this bacterial hemoglobin.
A significant finding was that the level of Vitreoscilla hemoglobin in cells grown under low ambient oxygen was estimated to increase 50 to 100-fold compared to cells grown under high oxygen conditions. This observation suggested that one function of the hemoglobin might be to provide oxygen storage for the cells, consistent with Vitreoscilla's nature as a strict aerobe that thrives in oxygen-poor environments.
Biochemical characterization revealed several distinctive properties of Vitreoscilla hemoglobin:
Early studies also showed that Vitreoscilla hemoglobin is localized and concentrated near the periphery of the cytosolic face of the cell membrane, both in its native host and when expressed in other organisms. This positioning is strategic for its suspected function in facilitating oxygen transfer to terminal respiratory oxidases under hypoxic conditions.
Further biochemical analysis demonstrated that Vitreoscilla hemoglobin could bind to subunit I of cytochrome terminal oxidase in both Vitreoscilla and other bacteria engineered to express the protein, providing additional evidence for its role in enhancing respiratory efficiency.
Confirmation of Hemoglobin Identity via Sequence and Structural Analysis
The definitive identification of the protein as a true hemoglobin came through amino acid sequencing performed in 1986. This landmark analysis revealed that the protein's sequence exhibited the characteristic globin folds typical of hemoglobins, despite showing only limited sequence homology with previously known globins.
Sequencing showed that Vitreoscilla hemoglobin displays approximately 25% sequence identity with lupin leghemoglobin, one of its closest eukaryotic relatives in terms of primary structure. The protein contains 153 amino acid residues and functions as a homodimer under physiological conditions.
The crystal structure of Vitreoscilla hemoglobin, determined through X-ray crystallography, provided conclusive evidence of its hemoglobin nature. The three-dimensional structure conformed remarkably closely to the classic globin fold, although with some unique features. The structure revealed that Vitreoscilla hemoglobin exists as a homodimeric species, with two identical subunits each having a molecular mass of approximately 15.7 kDa and each containing a protoheme IX molecule.
Analysis of the quaternary assembly of homodimeric Vitreoscilla hemoglobin revealed a molecular interface defined by helices F and H of both subunits, with the two heme iron atoms positioned 34 Å apart. This quaternary structure had not been previously observed within the globin family, representing a novel arrangement.
Interestingly, the crystal structure showed that the polypeptide segment connecting helices C and E is disordered, and residues E7-E10 (defined according to standard globin fold nomenclature) do not adopt the usual alpha-helical conformation, thus locating Gln53(E7) out of the heme pocket. This unusual distal heme site structure indicated that previously undescribed molecular mechanisms might be at work in this bacterial hemoglobin.
Further structural studies revealed that binding of azide to the heme iron introduces substantial structural perturbations in the heme distal site residues, particularly Tyr29(B10) and Pro54(E8). These findings provided insights into the ligand binding properties and potential functional mechanisms of Vitreoscilla hemoglobin.
| Structural Feature | Characteristic |
|---|---|
| Subunit Composition | Homodimer of two identical subunits |
| Subunit Mass | 15.7 kDa per subunit |
| Prosthetic Group | One protoheme IX per subunit |
| Sequence Homology | 25% identity with lupin leghemoglobin |
| Quaternary Interface | Defined by helices F and H of both subunits |
| Distance Between Hemes | 34 Å |
| Unusual Features | Disordered segment between C and E helices; non-helical E7-E10 region |
The confirmation of Vitreoscilla hemoglobin as the first bacterial hemoglobin opened an entirely new chapter in the study of globin proteins. This discovery served as the foundation for what has become a fascinatingly rich field of bacterial hemoglobins, although interestingly, the single domain full-length microbial hemoglobins of which Vitreoscilla hemoglobin is the archetype have proven to be rarer than other types of microbial hemoglobins, which often have different functions.
Properties
CAS No. |
104781-86-4 |
|---|---|
Molecular Formula |
C5H8N4S |
Synonyms |
hemoglobin, Vitreoscilla |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxygen Binding and Redox States
VHb functions as a homodimer with two identical subunits (146 amino acids each) and two b-type heme groups . It exists in three redox states:
-
Oxidized (Fe³⁺) : Inactive in oxygen binding.
-
Reduced (Fe²⁺) : Binds oxygen reversibly.
-
Oxygenated (Fe²⁺-O₂) : Transient state critical for oxygen delivery .
The oxygen dissociation rate constant () is 100–1,000× faster than mammalian hemoglobins, enabling rapid oxygen release under hypoxic conditions . This property allows VHb to act as an efficient oxygen reservoir for terminal oxidases in bacterial membranes .
Peroxidase-Like Activity
VHb demonstrates peroxidase activity under specific conditions:
Mechanism :
This reaction is exploited in dye decolorization and biomedical applications .
Terminal Oxidase Activity
VHb substitutes for cytochrome bo in E. coli mutants lacking terminal oxidases, enabling aerobic respiration with substrates like succinate . This activity is linked to:
Reactive Oxygen Species (ROS) Metabolism
VHb modulates ROS through two reactions:
Superoxide Conversion
This reaction mitigates oxidative stress in Vitreoscilla .
Hydrogen Peroxide Production
VHb synthesizes H₂O₂ under aerobic conditions, correlating with metabolic shifts in E. coli (Table 1) .
Table 1: Metabolic Effects of VHb Expression in E. coli
| Parameter | VHb-Induced Change | Reference |
|---|---|---|
| ATP synthesis | +68% | |
| NAD(P)H levels | −45% | |
| Acetate/ethanol production | −25% to −72% | |
| Superoxide detoxification | +300% efficiency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
In Escherichia coli, VHb reduced oxygen consumption during fermentation, enhancing ethanol yield by 21% .
Metabolic Regulation :
- VHb upregulates genes in the TCA cycle (e.g., citrate synthase) and electron transport chain (e.g., cytochrome bo), boosting ATP synthesis .
- It reduces lactate accumulation in Lactobacillus cultures by shifting metabolism toward aerobic respiration .
Peroxidase Activity :
- Engineered VHb variants with enhanced peroxidase activity degraded textile dyes (e.g., Reactive Blue 4) 3× faster than wild-type VHb .
Heterologous Applications: In Ganoderma lucidum, VHb increased polysaccharide biosynthesis by upregulating UDP-glucose pyrophosphorylase (3.83-fold) . Transgenic plants expressing VHb showed 40% higher biomass under waterlogging stress .
Data Tables
Table 1: Impact of VHb on Bioproduct Yields
Table 2: Kinetic Parameters of VHb vs. Mammalian Hemoglobin
| Parameter | VHb | Human Hemoglobin |
|---|---|---|
| Oxygen Affinity (P₅₀) | 0.03–0.07 mmHg | 26 mmHg |
| Association Rate (kₐ) | 2.1 × 10⁷ M⁻¹s⁻¹ | 1.4 × 10⁷ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 0.6 s⁻¹ | 15 s⁻¹ |
| Heme Stability | Moderate (Tₘ = 65°C) | High (Tₘ = 80°C) |
Preparation Methods
Escherichia coli as a Primary Expression Host
E. coli remains the most widely used host for VHb production due to its well-characterized genetics and scalability. Recombinant strains such as E. coli JM109[pUC8:16] achieve VHb yields of 15–20 mg/L when cultured in nutrient-rich media like Terrific Broth. Key fermentation parameters include:
-
Oxygen Limitation : Induction of the vgb promoter occurs under dissolved oxygen (DO) levels below 20% saturation, typically achieved by reducing agitation speeds or using sealed bioreactors.
-
Temperature and pH : Optimal growth at 30°C and pH 7.0–7.5 ensures stable VHb folding.
-
Carbon Sources : Glycerol or glucose (10–20 g/L) suppresses acetate accumulation, which can inhibit cell growth.
Saccharomyces cerevisiae for Eukaryotic Expression
The expression of VHb in Saccharomyces cerevisiae represents a milestone in eukaryotic system adaptation. A recombinant strain harboring the vgb gene under the GPD promoter and GAL7 terminator achieved a 50% increase in cell density (OD600 = 19) compared to wild-type yeast in batch cultures. This system is particularly valuable for industrial applications requiring eukaryotic post-translational modifications.
Purification Protocols for Vitreoscilla Hemoglobin
Cell Lysis and Crude Extract Preparation
VHb is released from cells via sonication or French press disruption in buffer systems containing 50 mM Tris-HCl (pH 8.0) and 1 mM EDTA. Centrifugation at 15,000 × g removes cellular debris, yielding a soluble fraction enriched in cytoplasmic and periplasmic VHb.
Ammonium Sulfate Precipitation
Initial purification steps often employ ammonium sulfate fractionation. A 40–60% saturation cut precipitates VHb while excluding smaller contaminants. This step typically achieves a 2.5-fold purification with 80% recovery (Table 1).
Gel Filtration Chromatography
Sephadex G-100 and G-75 columns resolve VHb from high-molecular-weight aggregates and low-molecular-weight impurities. The A410/A280 ratio serves as a purity indicator, with values ≥2.0 confirming minimal contamination.
Ion-Exchange Chromatography
DEAE-Sepharose chromatography at pH 7.5 further purifies VHb, exploiting its net negative charge. Elution with a 0–500 mM NaCl gradient yields >95% pure protein.
Table 1. Purification of Vitreoscilla Hemoglobin from E. coli JM109[pUC8:16]
| Step | Total Protein (mg) | VHb (mg) | Purity (A410/A280) | Yield (%) |
|---|---|---|---|---|
| Crude Extract | 450 | 18 | 0.3 | 100 |
| Ammonium Sulfate | 180 | 14.4 | 0.75 | 80 |
| Sephadex G-100 | 72 | 12.6 | 1.5 | 70 |
| Sephadex G-75 | 21 | 10.5 | 2.0 | 58 |
| Adapted from Khleifat (2010). |
Analytical Validation of VHb Structure and Function
Spectroscopic Characterization
The CO-difference spectrum of purified VHb exhibits a peak at 410 nm, confirming heme incorporation. Quantification using the extinction coefficient ε414 = 147 mM⁻¹cm⁻¹ allows precise determination of VHb concentration.
Electrophoretic and Immunological Assays
SDS-PAGE reveals two bands at ~15.7 kDa and 16.0 kDa, corresponding to monomeric VHb and a minor degradation product. Western blotting with polyclonal anti-VHb antibodies confirms protein identity.
Heme Content Analysis
The pyridine hemochromogen method quantifies total cellular heme, with VHb-producing strains showing up to 50-fold higher heme levels under hypoxia.
Challenges and Innovations in VHb Preparation
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to study the oxygen-binding kinetics and structural dynamics of Vitreoscilla hemoglobin (VHb)?
- Methodology : Use spectroscopic techniques (e.g., UV-vis, resonance Raman) to analyze the oxygenated, deoxygenated, and oxidized states of VHb. Sedimentation equilibrium and velocity experiments can elucidate monomer-dimer equilibria under varying oxygen tensions . Site-directed mutagenesis of residues in the heme pocket (e.g., TyrB10) can further probe ligand stabilization mechanisms .
- Key Findings : VHb’s oxygen affinity is modulated by reversible hydrogen bonding with TyrB10, and its monomer-dimer equilibrium is pH- and oxygen-dependent .
Q. How does VHb expression influence bacterial growth under hypoxic conditions?
- Methodology : Compare growth curves of VHb-expressing vs. wild-type strains (e.g., E. coli, Bacillus subtilis) in controlled bioreactors with dissolved oxygen (DO) sensors. Measure ATP/NADH levels to assess metabolic energy shifts .
- Key Findings : VHb enhances oxygen delivery to terminal oxidases (e.g., cytochrome bo), improving respiratory efficiency and cell density under microaerobic conditions .
Advanced Research Questions
Q. What mechanisms explain VHb’s role in reducing overflow metabolism (e.g., acetate production) in recombinant E. coli?
- Methodology : Perform ¹³C metabolic flux analysis (MFA) to quantify carbon redistribution. Couple with transcriptomics to identify VHb-induced changes in TCA cycle genes (e.g., sdh, mdh) .
- Key Findings : VHb expression reduces lactate/acetate accumulation by redirecting pyruvate toward oxidative phosphorylation, mediated by increased NADH reoxidation .
Q. How can VHb be engineered to optimize co-factor regeneration in biocatalytic systems (e.g., L-DOPA synthesis)?
- Methodology : Fuse VHb with oxidoreductases (e.g., D-amino acid oxidase) via linker peptides. Use stopped-flow kinetics to measure NAD(P)H recycling rates .
- Key Findings : VHb fusion proteins enhance catalytic efficiency by 40–60% in E. coli via improved oxygen supply to flavin-dependent enzymes .
Q. What experimental strategies resolve contradictions in VHb’s antioxidative effects across species?
- Case Study : In Enterobacter aerogenes, VHb upregulates superoxide dismutase (SOD), reducing ROS. However, in E. coli, VHb may exacerbate oxidative stress by interacting with OxyR .
- Methodology : Use EMSA (Electrophoretic Mobility Shift Assay) to test VHb-OxyR binding. Compare ROS levels in ΔoxyR vs. wild-type strains expressing VHb .
Contradiction Analysis and Experimental Design
Q. Why do some studies report no growth improvement with VHb expression in Saccharomyces cerevisiae under hypoxia?
- Variables : Strain-specific differences in oxygen uptake pathways (e.g., S. cerevisiae relies on mitochondrial respiration vs. bacterial terminal oxidases).
- Resolution : Use S. cerevisiae mutants lacking alternative oxidases (e.g., Δcco1) to isolate VHb’s contribution .
Q. How to reconcile conflicting data on VHb’s impact on secondary metabolite production (e.g., rifamycin B vs. L-asparaginase)?
- Analysis : In Amycolatopsis mediterranei, VHb enhances rifamycin B by 30% via oxygen-dependent P450 activity. In contrast, Pseudomonas aeruginosa shows reduced L-asparaginase yields due to redox imbalance .
- Design : Engineer redox-sensitive promoters (e.g., oxyR-dependent) to dynamically regulate VHb expression during fermentation .
Methodological Frameworks
Q. What proteomic tools are effective for mapping VHb’s interaction partners in E. coli?
- Approach : Use crosslinking-MS (mass spectrometry) with formaldehyde fixation. Validate hits via bacterial two-hybrid assays .
- Outcome : Identified interactions with Fnr (fumarate/nitrate regulator) and CydA (cytochrome bd oxidase subunit) explain VHb’s role in microaerobic metabolism .
Q. How to quantify VHb’s contribution to oxygen-limited bioprocesses using kinetic models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
